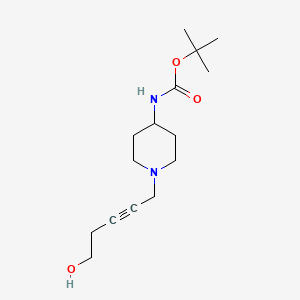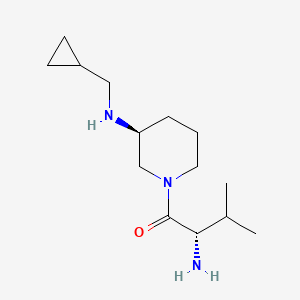![molecular formula C13H11IN4 B11787097 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazoles: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
1,2,3-Triazole Derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to the presence of the iodine atom and the specific substitution pattern on the triazole ring. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H11IN4 |
|---|---|
Molekulargewicht |
350.16 g/mol |
IUPAC-Name |
2-(3-iodophenyl)-6-methylbenzotriazol-5-amine |
InChI |
InChI=1S/C13H11IN4/c1-8-5-12-13(7-11(8)15)17-18(16-12)10-4-2-3-9(14)6-10/h2-7H,15H2,1H3 |
InChI-Schlüssel |
YVKLMKONSMMGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)




![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)




